molecular formula C13H17N3O2 B1427742 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine CAS No. 1425931-97-0

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

Cat. No.: B1427742
CAS No.: 1425931-97-0
M. Wt: 247.29 g/mol
InChI Key: VDDMVJNKNFHXIS-UHFFFAOYSA-N
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Description

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a 4-methoxybenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the 4-Methoxybenzyl Group: This step involves the protection of the hydroxyl group using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Alkyl halides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Formation of 5-(2-((4-Hydroxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine.

    Reduction: Formation of this compound with an additional amine group.

    Substitution: Formation of various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar in structure but lacks the pyrazole ring.

    1H-Pyrazol-3-amine: Contains the pyrazole ring but lacks the 4-methoxybenzyl ether moiety.

    5-(2-Hydroxyethyl)-1H-pyrazol-3-amine: Similar but with a hydroxyl group instead of the 4-methoxybenzyl ether.

Uniqueness

5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 4-methoxybenzyl ether moiety. This combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

5-[2-[(4-methoxyphenyl)methoxy]ethyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-12-4-2-10(3-5-12)9-18-7-6-11-8-13(14)16-15-11/h2-5,8H,6-7,9H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMVJNKNFHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-((4-methoxybenzyl)oxy)-3-oxo-pentanenitrile (78 g, 334.4 mmol) and hydrazine hydrate (50 g, 1 mol) in EtOH (500 mL) was heated under reflux for 16 h. After cooling to RT, the solvent was removed in vacuo and the residue was partitioned between DCM (400 mL) and water (400 mL). The organic layer was separated and washed with brine, dried (Na2SO4), and then concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with 5% MeOH/DCM to afford 66 g (80%) of 5-(2-((4-methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine as a yellow solid.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Reactant of Route 4
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine
Reactant of Route 6
5-(2-((4-Methoxybenzyl)oxy)ethyl)-1H-pyrazol-3-amine

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